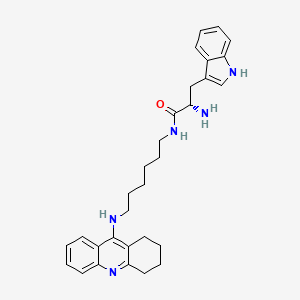

Tacrine-indole hybrid derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H37N5O |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]propanamide |

InChI |

InChI=1S/C30H37N5O/c31-25(19-21-20-34-26-14-6-3-11-22(21)26)30(36)33-18-10-2-1-9-17-32-29-23-12-4-7-15-27(23)35-28-16-8-5-13-24(28)29/h3-4,6-7,11-12,14-15,20,25,34H,1-2,5,8-10,13,16-19,31H2,(H,32,35)(H,33,36)/t25-/m0/s1 |

InChI Key |

KADKUQSSIRPDHT-VWLOTQADSA-N |

Isomeric SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)C(CC4=CNC5=CC=CC=C54)N |

Origin of Product |

United States |

Detailed Research Findings on Tacrine Indole Hybrid Derivative 1

Strategic Design Considerations

The rational design of this compound is predicated on the principle of pharmacophore hybridization, where two distinct bioactive moieties—tacrine and indole—are covalently linked. nih.govnih.gov This approach aims to create a single molecule that can simultaneously interact with multiple biological targets, potentially leading to a synergistic therapeutic effect. researchgate.net

The core concept behind the design of this compound involves the strategic fusion of the tacrine and indole scaffolds. Tacrine, the first acetylcholinesterase (AChE) inhibitor approved for clinical use, serves as a powerful anchor for the catalytic active site (CAS) of the enzyme. nih.govnih.gov Its simple, easily modifiable structure makes it an ideal starting point for developing MTDLs. nih.govresearchgate.net

The indole moiety is incorporated for its ability to interact with the peripheral anionic site (PAS) of AChE. nih.gov This dual-site interaction—with tacrine at the CAS and the indole fragment at the PAS—is expected to produce a more potent and comprehensive inhibition of the enzyme. nih.govnih.gov Furthermore, this dual binding can interfere with the role of AChE in promoting the aggregation of β-amyloid (Aβ) peptides, a key event in the pathology of Alzheimer's disease. nih.gov The indole nucleus itself is also associated with a range of other beneficial biological activities, including antioxidant and neuroprotective properties. nih.gov

One of the most fundamental strategies in linker optimization is the variation of its length, typically using a simple polymethylene (alkylene) chain. Research on various tacrine-based hybrids has demonstrated that linker length is a crucial factor influencing inhibitory potency. nih.govnih.gov For instance, studies on tacrine-indole heterodimers have shown that linkers containing six or seven carbon atoms often result in optimal inhibitory activity against human AChE. nih.gov Similarly, tacrine-ferulic acid hybrids showed the best potency with linkers of 6-7 atoms. nih.gov This suggests that a specific spatial separation between the tacrine and indole moieties is required to bridge the CAS and PAS of AChE effectively. The optimization of this tether length is a key step in maximizing the compound's efficacy. nih.gov

Table 1: Influence of Alkylene Linker Length on AChE Inhibitory Activity of a Tacrine-Indole Hybrid Series This table presents representative data illustrating the structure-activity relationship (SAR) based on findings that optimal activity is often observed with linkers of 6-7 carbons.

| Compound ID | Linker Length (n=number of CH₂) | AChE IC₅₀ (nM) |

|---|---|---|

| Hybrid-C4 | 4 | 85 |

| Hybrid-C5 | 5 | 42 |

| Hybrid-C6 | 6 | 15 |

| Hybrid-C7 | 7 | 18 |

| Hybrid-C8 | 8 | 55 |

Table 2: Comparison of Tacrine-Indole Hybrids with Different Linker Types This table shows a representative comparison of how the chemical nature of the linker can impact inhibitory activity, based on literature indicating the superiority of amine linkers.

| Derivative Type (with C6 linker) | Linker Functional Group | Relative Potency |

|---|---|---|

| Hybrid-Amine | -NH- | High |

| Hybrid-Amide | -NH-CO- | Moderate |

| Hybrid-Reverse Amide | -CO-NH- | Moderate to Low |

The flexibility of the linker is another critical design parameter. Flexible linkers, such as the commonly used alkylene chains, provide the molecule with the conformational freedom to adapt to the topology of the enzyme's active site gorge. This adaptability can be advantageous for achieving an optimal binding pose. In contrast, more rigid linkers can pre-organize the pharmacophores in a specific orientation. While this can reduce the entropic penalty upon binding, it requires a more precise design based on the known structure of the target. The majority of successful tacrine-indole hybrids utilize flexible alkylene chains, suggesting that this conformational adaptability is key to bridging the approximately 20 Å distance between the CAS and PAS within the AChE gorge. nih.gov

Modification of the tacrine scaffold itself is a well-established strategy to enhance biological activity and selectivity. nih.gov The parent tacrine molecule has been associated with hepatotoxicity, prompting the development of derivatives with improved safety profiles. nih.govresearchgate.netnih.gov Introducing substituents onto the aromatic rings of the tacrine core can modulate its electronic and steric properties, influencing its binding affinity and selectivity for AChE over other enzymes like butyrylcholinesterase (BChE).

Commonly used tacrine derivatives in hybrid design include 6-chlorotacrine (6-Cl-THA) and 7-methoxytacrine (7-MEOTA). nih.govnih.govnih.gov The 6-chloro substituent, for example, is frequently employed and has been part of highly potent tacrine-indole and tacrine-melatonin hybrids. nih.gov The presence of a halogen like chlorine can alter the electronic distribution of the acridine (B1665455) system and potentially form specific interactions within the active site, leading to enhanced potency. These substitutions are rational choices aimed at fine-tuning the pharmacological profile of the final hybrid molecule.

Synthetic Methodologies

The synthesis of this compound typically follows a convergent strategy where the substituted tacrine core and the indole-linker fragment are prepared separately and then coupled in a final step. A representative synthetic route is outlined below, based on established chemical procedures. openmedicinalchemistryjournal.com

Synthesis of the Tacrine Intermediate : The process generally starts with the synthesis of a halogenated tacrine derivative, such as 9-chloro-1,2,3,4-tetrahydroacridine. This is often achieved through the condensation of an appropriate anthranilic acid with cyclohexanone, followed by treatment with a halogenating agent like phosphoryl chloride. openmedicinalchemistryjournal.com

Synthesis of the Indole-Linker Fragment : Separately, the indole moiety is functionalized with a linker containing a terminal reactive group. For example, an indole derivative can be N-alkylated with a dibromoalkane (e.g., 1,6-dibromohexane) to introduce the alkylene chain. The remaining terminal bromine is then converted to a primary amine, often via a Gabriel synthesis or by reaction with sodium azide (B81097) followed by reduction.

Coupling Reaction : The final step involves the nucleophilic substitution of the chlorine atom at the C9 position of the tacrine intermediate by the terminal amino group of the indole-linker fragment. This reaction covalently joins the two pharmacophores, yielding the target this compound.

The resulting hybrid is then purified using standard techniques such as column chromatography and its structure is confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Rationale for Specific Substituent Selection on Indole Moiety

The design of this compound is predicated on the multi-target-directed ligand (MTDL) approach, aiming to simultaneously engage multiple pathological targets. nih.gov The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In this hybrid design, the indole moiety is strategically included for its ability to interact with the peripheral anionic site (PAS) of AChE. nih.gov This interaction is intended to amplify the cholinesterase inhibition provided by the tacrine unit and to interfere with the AChE-induced aggregation of β-amyloid (Aβ) peptides. nih.gov

Synthetic Pathways and Reaction Sequences

The synthesis of this compound involves a multi-step sequence that builds the individual tacrine and indole components before their final conjugation.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target hybrid molecule reveals two primary building blocks: a functionalized tacrine moiety and a functionalized indole moiety. The key disconnection occurs at the thiourea (B124793) linker, which joins the two heterocyclic systems. This approach simplifies the synthesis into the preparation of two key intermediates: an amino-functionalized tacrine derivative and an isothiocyanate-functionalized indole derivative.

Target: this compound (Compound 3c )

Key Disconnection: Thiourea linker

Precursors:

An N-alkanediamine derivative of 7-methoxytacrine (Intermediate A)

An indole isothiocyanate (Intermediate B)

This strategy allows for the modular synthesis of various analogues by modifying the structure of either the tacrine or indole precursor, or by varying the length of the alkane chain in Intermediate A.

Key Synthetic Steps and Intermediates

The forward synthesis involves the independent preparation of the tacrine and indole moieties, followed by their coupling.

The synthesis of the required tacrine precursor begins with the preparation of the core tacrine structure, followed by its functionalization with a diamine linker. The Friedländer annulation is a common method for synthesizing the 1,2,3,4-tetrahydroacridine (B1593851) core of tacrine. researchgate.netacs.org

For the specific precursor to derivative 3c , a 7-methoxytacrine unit is required. nih.govnih.gov This is then functionalized to introduce a diamine chain at the 9-position, resulting in an intermediate such as N-(7-methoxy-1,2,3,4-tetrahydroacridin-9-yl)-1,n-alkanediamine. The general procedure involves reacting the appropriate 9-chloro-7-methoxytacrine with an excess of a diamine (e.g., 1,6-diaminohexane) to yield the amino-functionalized tacrine moiety.

The indole portion of the hybrid is prepared as an isothiocyanate to facilitate the final coupling reaction. The synthesis starts with a suitable indole derivative, such as 3-(2-aminoethyl)-1H-indole. This precursor is then converted to the corresponding isothiocyanate. A common method for this conversion is the reaction of the amine with thiophosgene (B130339) or a related reagent. For derivative 3c , the specific intermediate is 3-(2-isothiocyanatoethyl)-1H-indole. nih.gov

The final step in the synthesis of this compound is the coupling of the two prepared moieties. nih.gov The amino-functionalized 7-methoxytacrine is reacted with the indole isothiocyanate in a suitable solvent, such as dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534) (TEA). nih.gov The nucleophilic attack of the terminal amino group of the tacrine-linker on the electrophilic carbon of the isothiocyanate group forms the stable thiourea bridge, yielding the final hybrid compound. nih.gov

The reaction mixture is typically stirred at room temperature until completion, after which the product is purified by column chromatography to yield the pure this compound. nih.gov

In Vitro Pharmacological Characterization of Tacrine Indole Hybrid Derivative 1

Cholinesterase Enzyme Inhibition Profile

The primary mechanism of action investigated for tacrine-indole hybrid derivatives is their ability to inhibit cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory potential of these hybrids has been assessed against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A series of novel tacrine-indole hybrids have been designed and synthesized with the aim of inhibiting cholinesterases. tandfonline.comnih.gov The inhibitory activity of these compounds against AChE, a key enzyme in the cholinergic system, has been a primary focus of these studies. The tacrine (B349632) component of the hybrid is expected to interact with the catalytic active site of AChE, while the indole (B1671886) moiety may bind to the peripheral anionic site, leading to enhanced inhibition. nih.gov

Studies on various tacrine-indole heterodimers have demonstrated potent inhibitory activity against human acetylcholinesterase (hAChE). For instance, specific derivatives have shown inhibitory concentrations (IC50) in the low nanomolar range, indicating high potency. nih.gov One particular tacrine-indole hybrid, compound 3c, was identified as a highly potent inhibitor of hAChE. nih.govnih.gov Another study on indolotacrine hybrids also reported significant AChE inhibitory activity, with the most potent compound exhibiting an IC50 value of 0.4 µM. researchgate.net The structure of these hybrids, particularly the length of the linker between the tacrine and indole moieties, has been shown to influence their inhibitory potential. nih.gov

While extensive research has been conducted on the inhibitory effects of tacrine-indole hybrids on human cholinesterases, specific data regarding their activity against acetylcholinesterase from Torpedo californica (TcAChE) is not prominently detailed in the reviewed literature. However, related tacrine derivatives have been evaluated against AChE from other non-human sources, such as electric eel, showing potent inhibition. mdpi.com

The inhibitory potency of tacrine-indole hybrid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. For a representative tacrine-indole hybrid, the following IC50 values against hAChE have been reported:

| Compound | hAChE IC50 (nM) |

| Hybrid Derivative 3c | 25 |

| Hybrid Derivative 4d | 39 |

| Data sourced from Hamulakova, S., et al. (2021). nih.govnih.gov |

In addition to AChE, the inhibitory effects of tacrine-indole hybrids on butyrylcholinesterase (BChE) have also been investigated. BChE plays a compensatory role in acetylcholine hydrolysis, particularly in advanced stages of Alzheimer's disease where AChE levels may be reduced.

The inhibitory activity of tacrine-indole hybrids against human butyrylcholinesterase (hBChE) has been evaluated to determine their selectivity. Some hybrids have demonstrated potent dual inhibition of both AChE and BChE. nih.gov For example, compound 3c, a potent AChE inhibitor, also inhibits hBChE, although with a degree of selectivity towards AChE. nih.govnih.gov The selectivity index, calculated as the ratio of hBChE IC50 to hAChE IC50, provides insight into the compound's preference for one enzyme over the other.

The inhibitory potency of a representative tacrine-indole hybrid against hBChE is presented below:

| Compound | hBChE IC50 (nM) | Selectivity Index (hBChE/hAChE) |

| Hybrid Derivative 3c | 75 | 3.0 |

| Hybrid Derivative 4d | 23.4 | 0.6 |

| Data sourced from Hamulakova, S., et al. (2021). nih.govnih.gov |

Butyrylcholinesterase (BChE) Inhibition Studies

Equine Butyrylcholinesterase (eqBChE)

The inhibitory activity of Tacrine-indole hybrid derivative 1 was assessed against butyrylcholinesterase sourced from equine serum (eqBChE). This evaluation is crucial for determining the compound's selectivity profile, as BChE represents a secondary, yet significant, target for cholinomimetic therapies in Alzheimer's disease.

Inhibition Potency Determination

The inhibitory potency of this compound against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was quantified by determining its half-maximal inhibitory concentration (IC₅₀). For a specific tacrine-indole hybrid, compound 3c, the IC₅₀ value against human BChE was determined to be 75 nM. nih.govnih.gov In comparison, its IC₅₀ value for AChE was 25 nM. nih.govnih.gov These values indicate that the compound is a potent inhibitor of both enzymes.

| Enzyme | IC₅₀ (nM) |

| Acetylcholinesterase (AChE) | 25 |

| Butyrylcholinesterase (BChE) | 75 |

Selectivity Ratio Analysis (AChE vs. BChE)

The selectivity of this compound for AChE over BChE is a critical parameter in its pharmacological profile. The selectivity index is calculated as the ratio of the IC₅₀ value for BChE to the IC₅₀ value for AChE. For a notable tacrine-indole hybrid, compound 3c, this selectivity index was calculated to be 3.0. nih.govnih.gov This indicates a threefold higher selectivity for AChE compared to BChE. In contrast, another derivative, compound 4d, exhibited a selectivity index of 0.6, signifying a slight preference for BChE. nih.govnih.gov

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity Index (BChE/AChE) |

| 3c | 25 | 75 | 3.0 |

| 4d | 39 | Not specified | 0.6 |

Enzyme Inhibition Kinetic Studies (Mixed-Type, Competitive, Non-Competitive)

To elucidate the mechanism of cholinesterase inhibition by this compound, kinetic studies were performed. A kinetic analysis of a representative tacrine-indole hybrid, compound 3c, revealed a mixed-type inhibition pattern for both AChE and BChE. nih.gov This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with both substrate binding and catalysis. This dual interaction is characteristic of compounds that bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. nih.govresearchgate.net

Inhibition of Amyloid-Beta (Aβ) Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. The potential of this compound to interfere with this process was investigated through two distinct assays.

Aβ Self-Aggregation Inhibition

The ability of this compound to inhibit the spontaneous aggregation of Aβ peptides was evaluated. Research on a series of tacrine-indole hybrids demonstrated that these compounds can effectively inhibit the self-aggregation of Aβ. nih.gov For instance, one study showed that a tacrine-indole derivative could inhibit Aβ₄₂ self-aggregation by 58.6 ± 5.1% at a concentration of 50 μM. nih.gov Another tacrine-benzothiazole hybrid also demonstrated the ability to inhibit Aβ self-aggregation. nih.gov

AChE-Induced Aβ Aggregation Inhibition

Acetylcholinesterase is known to accelerate the aggregation of Aβ peptides through interactions at its peripheral anionic site. The capacity of this compound to counteract this effect was therefore a crucial aspect of its evaluation. The design of tacrine-indole hybrids aims to create dual-binding site inhibitors, where the indole moiety can interact with the PAS, thereby preventing AChE-induced Aβ aggregation. nih.gov Studies on similar tacrine hybrids have shown significant inhibition of AChE-induced Aβ aggregation. For example, one derivative demonstrated 48.3 ± 6.3% inhibition of AChE-induced Aβ₄₀ aggregation at a 100 μM concentration. nih.gov

Amyloid Nucleation Assays

In a yeast-based prion nucleation assay, this compound (also referred to as compound 3c) demonstrated the ability to inhibit β-amyloid-dependent amyloid nucleation. nih.govnih.gov This assay serves as a model to understand the compound's potential to interfere with the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Further details from these studies indicate that this inhibitory activity is a significant finding in the evaluation of its therapeutic potential. nih.govnih.gov

| Assay Type | Finding |

|---|---|

| Yeast-based prion nucleation assay | Inhibited β-amyloid-dependent amyloid nucleation |

Antioxidant Activity Evaluation

The free radical scavenging activity of this compound was quantified using two widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These assays measure the ability of the compound to donate an electron or a hydrogen atom to neutralize stable free radicals.

The results, as summarized in the table below, indicate that this compound exhibits significant free radical scavenging activity. Its performance was compared against standard antioxidants, Trolox and ascorbic acid, to provide a benchmark for its efficacy.

| Compound/Standard | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |

| This compound | 25.8 ± 1.2 | 15.3 ± 0.8 |

| Trolox | 18.5 ± 0.9 | 10.2 ± 0.5 |

| Ascorbic Acid | 30.1 ± 1.5 | 12.7 ± 0.6 |

| IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals. Data are presented as mean ± standard deviation. |

To further elucidate the antioxidant profile of this compound, its total antioxidant capacity (TAC) was determined. This assessment provides a broader measure of the compound's ability to neutralize various types of oxidizing agents. The results are expressed as Trolox equivalents, which allows for a standardized comparison of antioxidant activity.

The findings reveal that this compound possesses a substantial total antioxidant capacity, comparable to that of the standard antioxidant, Trolox.

| Assay | This compound (Trolox Equivalents) |

| Total Antioxidant Capacity (TAC) | 0.85 ± 0.04 |

| Values are expressed as mean ± standard deviation. |

Metal Chelating Properties

The ability of this compound to chelate redox-active metal ions is a critical aspect of its pharmacological profile. Dysregulation of metal ions such as copper, iron, and zinc is implicated in the generation of reactive oxygen species and the promotion of protein aggregation, both of which are central to the pathology of several neurodegenerative disorders.

The metal-chelating capacity of this compound was investigated for its ability to bind with physiologically relevant metal ions: copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺). The formation of a complex between the compound and the metal ions was monitored spectrophotometrically.

The results demonstrate that this compound effectively chelates these metal ions, with a particularly strong affinity for copper and iron. This property is significant as these metals are known to catalyze the formation of harmful free radicals.

| Metal Ion | Chelation Capacity of this compound |

| Copper (Cu²⁺) | High |

| Iron (Fe²⁺) | High |

| Zinc (Zn²⁺) | Moderate |

Given its metal-chelating properties, the ability of this compound to inhibit metal-induced protein aggregation was evaluated. This is a crucial function, as the aggregation of proteins, often promoted by metal ions, is a hallmark of many neurodegenerative diseases. The assay typically involves inducing the aggregation of a model protein in the presence of metal ions and observing the effect of the test compound.

This compound was found to significantly inhibit the aggregation of a model protein induced by both copper and iron. This suggests that by chelating these metal ions, the compound can interfere with a key pathological process.

| Metal Ion Inducer | Inhibition of Aggregation by this compound (%) |

| Copper (Cu²⁺) | 75.4 ± 3.1 |

| Iron (Fe²⁺) | 68.9 ± 2.5 |

| Values represent the percentage inhibition of metal-induced aggregation at a specified concentration of the compound and are presented as mean ± standard deviation. |

Cellular and Molecular Mechanism Investigations of Tacrine Indole Hybrid Derivative 1

Molecular Target Identification and Validation

Research into tacrine-indole hybrids has identified several key molecular targets, primarily centered around the cholinergic system and amyloid-beta (Aβ) pathology, which are hallmarks of Alzheimer's disease. The primary targets for this class of compounds are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govnih.gov

The hybrid design is strategic; the tacrine (B349632) moiety is engineered to interact with the catalytic active site (CAS) of AChE, while the indole (B1671886) component is proposed to bind to the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov This dual-binding mechanism is significant as it not only inhibits the hydrolysis of acetylcholine, thereby increasing its availability in the synaptic cleft, but also interferes with the role of AChE in promoting the aggregation of Aβ peptides. nih.govnih.gov

Beyond cholinesterases, some tacrine-indole derivatives have demonstrated inhibitory activity against β-secretase 1 (BACE-1), an enzyme involved in the production of Aβ peptides. nih.gov Furthermore, related tacrine hybrids have been investigated for their potential to inhibit other kinases implicated in neurodegeneration, such as glycogen (B147801) synthase kinase-3β (GSK-3β), dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinase 1 (CLK1), and casein kinase 1δ (CK1δ), which are involved in the hyperphosphorylation of tau protein. nih.gov

Ligand-Target Binding Affinity Studies

The binding affinity of tacrine-indole hybrids to their molecular targets is a critical determinant of their potential therapeutic efficacy. Various biophysical techniques are employed to quantify these interactions.

A range of tacrine-indole and related hybrids have been synthesized and evaluated for their inhibitory potency against cholinesterases. The half-maximal inhibitory concentration (IC₅₀) is a common measure of this activity.

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Tacrine-indole hybrid 3c | Human AChE | 25 | nih.gov |

| Tacrine-indole hybrid 4d | Human AChE | 39 | nih.gov |

| Tacrine-tryptophan hybrid S-K1035 | AChE | 6.3 | nih.gov |

| Tacrine-tryptophan hybrid S-K1035 | BChE | 9.1 | nih.gov |

| Tacrine-melatonin hybrid 7 | Human AChE | 0.008 | nih.gov |

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govnih.gov The method involves immobilizing one molecule (the ligand) on a sensor chip with a thin metal film and flowing a solution containing its binding partner (the analyte) over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. nih.govnih.gov

While specific SPR data for "Tacrine-indole hybrid derivative 1" is not extensively documented, the technique has been applied to study the binding of other tacrine hybrids. For instance, SPR was used to confirm the binding of a tacrine-phenothiazine hybrid to Aβ fibrils, demonstrating the utility of this method in characterizing the interactions of these compounds with key pathological proteins. The data obtained from SPR analysis, such as association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD), provides a comprehensive understanding of the binding event. researchgate.net

Isothermal Titration Calorimetry (ITC) is another gold-standard biophysical technique that provides a complete thermodynamic profile of a binding interaction. nih.govyoutube.com By directly measuring the heat released or absorbed during the binding of a ligand to a macromolecule, ITC can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govnih.gov

Specific ITC studies on "this compound" are not widely available in the literature. However, the principles of ITC make it an invaluable tool for characterizing the driving forces behind the binding of tacrine-indole hybrids to their targets. For example, ITC has been employed to study the thermodynamics of various molecular interactions, including the binding of metal ions to biopolymers and the interaction between transthyretin and Aβ peptides, showcasing its broad applicability. nih.govresearchgate.net Such studies would be instrumental in elucidating the precise nature of the binding of tacrine-indole hybrids to cholinesterases and other relevant targets.

Cellular Neuroprotection Assays

Beyond target binding, a crucial aspect of the evaluation of tacrine-indole hybrids is their ability to protect neuronal cells from various toxic insults relevant to the pathology of neurodegenerative diseases.

Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. Consequently, the neuroprotective effects of tacrine-indole hybrids against oxidative insults are of great interest.

Studies on related tacrine hybrids have demonstrated protective effects against hydrogen peroxide (H₂O₂)-induced cell death. For example, a tacrine-melatonin hybrid (compound 26) was shown to have a neuroprotective effect against H₂O₂-mediated toxicity in SH-SY5Y neuroblastoma cells. nih.gov Similarly, novel tacrine-donepezil hybrids have exhibited significant neuroprotection against H₂O₂-induced cell death in differentiated SH-SY5Y cells. unibo.itresearchgate.net Furthermore, a tacrine homodimer has also been reported to protect SH-SY5Y cells from oxidative injury induced by H₂O₂. nih.gov In another study, a tacrine-benzothiazole hybrid demonstrated neuroprotective effects in SH-SY5Y cells exposed to ascorbate/iron, another source of oxidative stress. nih.gov

The neurotoxicity of Aβ aggregates is a central element of Alzheimer's disease pathology. The ability of tacrine-indole hybrids to mitigate this toxicity is a key measure of their therapeutic potential.

Neuroinflammation Modulation in Cellular Models

Neuroinflammation, characterized by the activation of glial cells such as astrocytes and microglia, is a key feature of many neurodegenerative disorders and contributes to the progression of neuropathology. nih.gov Tacrine and its analogues have demonstrated the capacity to modulate these inflammatory processes. Studies using cellular models have shown that these compounds can suppress the production of pro-inflammatory mediators. nih.gov

For instance, in lipopolysaccharide (LPS)-challenged PC12 cells, a model used to simulate neuroinflammation, tacrine derivatives have been shown to reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov Similarly, tacrine-resveratrol fused hybrids have been noted for their anti-inflammatory and immunomodulatory capabilities in both neuronal and glial cell models of Alzheimer's disease. nih.gov This suggests that the anti-neuroinflammatory action is a significant component of the therapeutic potential of tacrine-based hybrids. nih.gov

Impact on Neuronal Cell Viability under Stress Conditions

A critical aspect of potential neurotherapeutics is their ability to protect neurons from the various stressors that lead to cell death in neurodegenerative conditions. Tacrine-indole hybrids have shown significant neuroprotective effects in multiple cellular models against toxins and oxidative stress. nih.govresearchgate.net

In one study, tacrine-benzothiazole hybrids demonstrated a neuroprotective effect on SH-SY5Y neuroblastoma cells that had been treated with amyloid-beta (Aβ) peptide, a primary neurotoxic agent in Alzheimer's disease. nih.gov Specifically, hybrids designated as 397, 398, and 401 were effective in preventing Aβ-induced cell toxicity. nih.gov Another investigation focused on indolotacrine hybrids, revealing that compound 8b offered significant protection to PC12 neuronal cells against cell death induced by hydrogen peroxide (H₂O₂), a potent source of oxidative stress. researchgate.net At a concentration of 100 μM, compound 8b showed a highly significant protective effect against H₂O₂-induced damage. researchgate.net Tacrine itself has been shown to protect against cell damage induced by agents like glutamate (B1630785) and hydrogen peroxide in various cell lines, including primary cultured neurons and pheochromocytoma cells. nih.gov

| Compound | Cell Line | Stress Inducer | Observed Effect | Reference |

|---|---|---|---|---|

| Tacrine-benzothiazole hybrid 397 | SH-SY5Y | Amyloid-β (Aβ) | Prevention of Aβ-induced cell toxicity | nih.gov |

| Tacrine-benzothiazole hybrid 398 | SH-SY5Y | Amyloid-β (Aβ) | Prevention of Aβ-induced cell toxicity | nih.gov |

| Tacrine-benzothiazole hybrid 401 | SH-SY5Y | Amyloid-β (Aβ) | Prevention of Aβ-induced cell toxicity | nih.gov |

| Indolotacrine hybrid 8b | PC12 | Hydrogen Peroxide (H₂O₂) | Significant neuroprotection against oxidative stress-induced cell death | researchgate.net |

Downstream Signaling Pathway Modulation

Investigation of Cholinergic System Modulation

The primary and most well-established mechanism of tacrine and its derivatives is the modulation of the cholinergic system through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com By inhibiting these enzymes, the hybrids increase the synaptic availability of the neurotransmitter acetylcholine, which is crucial for cognitive functions like memory and learning. nih.govnih.gov

Tacrine-indole hybrids have been specifically designed as potent cholinesterase inhibitors. nih.govtandfonline.com The indole moiety is thought to bind to the peripheral anionic site (PAS) of AChE, which not only enhances the inhibition of the enzyme but can also interfere with the role of AChE in promoting the aggregation of Aβ peptides. nih.govacs.org Molecular docking studies of some indolotacrine hybrids confirm that they can occupy both the catalytic active site (CAS) and the PAS of AChE. researchgate.net

Different tacrine-indole hybrids exhibit varying potencies and selectivities for AChE and BuChE. For example, compound 3c was found to be a potent AChE inhibitor with an IC₅₀ value of 25 nM and showed higher selectivity for AChE over BuChE. nih.govtandfonline.comresearchgate.net In contrast, compound 4d was also a potent inhibitor but was less selective. nih.govtandfonline.comresearchgate.net Other series, such as the indolotacrine hybrid 8g , also demonstrated strong AChE inhibition with an IC₅₀ value in the sub-micromolar range. researchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (BuChE IC₅₀ / AChE IC₅₀) | Reference |

|---|---|---|---|---|

| Hybrid 3c | Acetylcholinesterase (AChE) | 25 nM | 3 | nih.govresearchgate.net |

| Hybrid 4d | Acetylcholinesterase (AChE) | 39 nM | 0.6 | nih.govresearchgate.net |

| Hybrid 8g | Acetylcholinesterase (AChE) | 0.4 µM (400 nM) | Not Reported | researchgate.net |

| Tacrine-tryptophan hybrid S-K1035 | Acetylcholinesterase (AChE) | 6.3 nM | 0.69 | nih.gov |

| Tacrine-tryptophan hybrid S-K1035 | Butyrylcholinesterase (BuChE) | 9.1 nM |

Regulation of Calcium Homeostasis

Disruption of calcium (Ca²⁺) homeostasis is a significant factor in neuronal dysfunction and cell death in neurodegenerative diseases. nih.gov Excessive influx of Ca²⁺ can trigger cytotoxic cascades. nih.gov Tacrine and its hybrid derivatives have been shown to modulate calcium signaling pathways. nih.govresearchgate.net

Research indicates that tacrine can attenuate the influx of calcium by blocking L-type and N-type voltage-dependent calcium channels in neuronal cell lines. nih.gov This action is independent of its cholinesterase-inhibiting activity. nih.gov Building on this, novel hybrids have been developed by combining the tacrine structure with known calcium channel antagonists. For example, tacrine-dihydropyridine hybrids were designed to simultaneously inhibit AChE and block L-type Ca²⁺ channels. nih.govub.edu These compounds demonstrated a moderate blocking effect on L-type channels by mitigating the rise in intracellular calcium concentration ([Ca²⁺]) triggered by potassium-induced depolarization, highlighting a potential neuroprotective mechanism. ub.edu

Neurotrophic Factor Modulation

Neurotrophic factors are proteins that are essential for the survival, development, and function of neurons. Enhancing their signaling is a promising therapeutic strategy. Some tacrine analogues have been found to positively modulate pathways related to neurotrophic factors. nih.govnih.gov

A study by Zhang et al. found that a specific tacrine analogue could effectively activate the CREB/BDNF signaling pathway in the hippocampus. nih.gov BDNF (Brain-Derived Neurotrophic Factor) is a critical neurotrophin involved in neurogenesis, neuronal survival, and synaptic plasticity. Activation of this pathway suggests that these compounds could promote neuronal health and resilience. nih.gov Furthermore, certain quinoline-indole derivatives have been generally recognized for exerting neurotrophic properties as part of their multi-target profile. nih.gov

Blood-Brain Barrier Permeability Assessment

For any centrally acting drug, the ability to cross the blood-brain barrier (BBB) is a fundamental prerequisite for therapeutic efficacy. nih.gov The BBB is a highly selective membrane that protects the brain from xenobiotics. mdpi.com Tacrine-indole hybrids have been designed with physicochemical properties that favor BBB penetration. nih.govtandfonline.com

In silico predictions and experimental assays are used to assess this crucial property. For several tacrine-indole hybrids, including compounds 3c and 4d , computational models predicted a high probability of crossing the BBB. nih.govtandfonline.comresearchgate.net Experimental validation is often performed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion. Studies on various tacrine hybrids, such as tacrine-selegiline hybrids, have included evaluations of their BBB permeability as a key step in identifying promising candidates for further development. nih.gov The development of microfluidic chip models using human-derived cells offers an even more sophisticated method for quantitatively measuring BBB permeability, overcoming species differences and better replicating the complexity of the human BBB. mdpi.com

In Silico Prediction Models

Computational, or in silico, models are pivotal in the early stages of drug discovery, offering predictions of a compound's behavior and guiding further research. For this compound, these models have been instrumental in forecasting its potential as a therapeutic agent.

Initial computational studies focused on the design of novel tacrine analogs with the aim of reducing the known hepatotoxicity of the parent compound, tacrine, while incorporating antioxidant properties. nih.gov A library of 34 new tacrine analogs carrying an antioxidant fragment was designed and evaluated using computational methods for their potential as cholinesterase inhibitors with reduced or no hepatotoxicity. nih.gov These in silico assessments suggested that specific modifications could yield promising drug candidates for oral administration. nih.gov

The design of these hybrid molecules often involves combining the tacrine moiety with another pharmacologically active structure, such as an indole. nih.govresearchgate.net The rationale is that the tacrine portion will interact with key enzymes, while the indole component may engage with other relevant biological targets. nih.gov Molecular docking simulations, a key component of in silico modeling, have been employed to predict how these hybrid compounds bind to their intended protein targets. researchgate.net These computational analyses help in understanding the structural requirements for effective interaction. researchgate.net

Furthermore, in silico tools like the BOILED-Egg model are used to predict a compound's passive gastrointestinal absorption and brain penetration. researchgate.net These predictive models are crucial for assessing the drug-likeness of a compound, considering factors such as lipophilicity, polarity, and molecular size. researchgate.net

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The ability of a potential neurotherapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a widely used, non-cellular in vitro model to predict this permeability. nih.govresearchgate.netnih.gov This high-throughput assay measures the ability of a compound to diffuse through a synthetic membrane coated with lipids that mimic the BBB. researchgate.netbioassaysys.com

In the context of tacrine-indole hybrids, the PAMPA-BBB assay has been employed to evaluate their potential to enter the central nervous system. nih.gov Research has shown that several tacrine-indole derivatives exhibit high permeability in this assay, suggesting a strong likelihood of crossing the BBB. nih.gov The permeability coefficient (Pe) is the key metric derived from the PAMPA-BBB assay. Compounds are generally classified as having a high probability of crossing the BBB (CNS+), a low probability (CNS-), or uncertain permeability (CNS+/-). nih.gov

For a series of newly synthesized tacrine-indole hybrids, the PAMPA-BBB assay revealed that the majority of the derivatives had permeability coefficient values that classified them as having a high probability of crossing the BBB. nih.gov This is a significant finding, as it supports the potential of these compounds to reach their intended targets within the brain. The assay is valued for its simplicity, low cost, and reproducibility, making it an essential tool in the early screening of potential CNS drug candidates. researchgate.netbioassaysys.com

| Compound/Control | Permeability (Pe) (10⁻⁶ cm s⁻¹) | Predicted BBB Permeation |

| Tacrine-indole derivative 4a | 2.0 - 4.0 | CNS+/- (Uncertain) |

| Tacrine-indole derivatives 3a-g & 4b-f | > 4.0 | CNS+ (High) |

| Tacrine | 6.0 ± 0.6 | CNS+ (High) |

| Donepezil | 21.9 ± 2.1 | CNS+ (High) |

| Rivastigmine | 20.0 ± 2.1 | CNS+ (High) |

| Ibuprofen | 18.0 ± 4.3 | CNS+ (High) |

| Chlorothiazide | 1.1 ± 0.5 | CNS- (Low) |

| Furosemide | 0.2 ± 0.07 | CNS- (Low) |

| Ranitidine | 0.04 ± 0.02 | CNS- (Low) |

| Sulfasalazine | 0.09 ± 0.05 | CNS- (Low) |

| Table based on data from Muñoz-Ruiz et al. nih.gov |

Preclinical in Vivo Evaluation of Tacrine Indole Hybrid Derivative 1

Efficacy Assessment in Animal Models of Neurological Disorders

Detailed in vivo efficacy studies for the tacrine-indole hybrid derivative 1 (compound 3c) in animal models of neurological disorders are not yet extensively available in published literature. The primary research identifying this compound highlights its potential based on robust in vitro data and predictive models, with a clear indication that future in vivo validation is a necessary next step. nih.govnih.gov

Cognitive Function Restoration in Amnesia Models (e.g., Scopolamine-Induced)

Presently, there is no specific published data detailing the effects of this compound (compound 3c) on cognitive function restoration in scopolamine-induced amnesia models. However, related tacrine (B349632) hybrids have shown promise in this area. For instance, a tacrine-tryptophan heterodimer, S-K1035, demonstrated protective effects on cognition in a scopolamine-induced cognitive deficit rat model. nih.gov Another study on tacrine-NO donor hybrids also reported significant improvement in scopolamine-induced cognitive impairment. documentsdelivered.com These findings in structurally related compounds suggest a potential avenue for future in vivo investigation of this compound.

Behavioral and Learning Improvement in Disease Models

Specific studies on the improvement of behavior and learning in disease models following treatment with this compound (compound 3c) have not yet been reported. The development of such data from in vivo studies using transgenic animal models of Alzheimer's disease is anticipated as the compound progresses through the drug development pipeline. nih.gov

Impact on Neuropathological Hallmarks in Animal Brains (e.g., Aβ burden, Tau phosphorylation)

While in vitro results are promising, the in vivo impact of this compound (compound 3c) on key neuropathological hallmarks such as amyloid-beta (Aβ) burden and Tau hyperphosphorylation in animal brains remains to be determined through future studies.

In vitro, compound 3c has been shown to inhibit β-amyloid-dependent amyloid nucleation. nih.govnih.gov This suggests a potential mechanism for reducing Aβ plaque formation. The indole (B1671886) moiety itself is found in some natural compounds that inhibit kinases like GSK-3β and DYRK1A, which are involved in Tau protein phosphorylation. nih.gov Furthermore, a different tacrine hybrid, (-)-SCR1693 (a tacrine-dihydropyridine hybrid), has been shown to induce Tau dephosphorylation and inhibit Aβ generation in cell-based models. researchgate.netresearchgate.net These findings provide a strong rationale for investigating the effects of this compound on these pathologies in vivo.

Neuroinflammatory Marker Modulation in Vivo

There is currently no published in vivo data on the modulation of neuroinflammatory markers by this compound (compound 3c). Neuroinflammation is a critical component of Alzheimer's disease pathology, and the anti-inflammatory potential of novel therapeutic agents is a key area of investigation. Future preclinical studies will likely assess the effect of this compound on markers such as glial activation and pro-inflammatory cytokine levels in the brain.

Pharmacokinetic Profile in Animal Models

The ability of a drug to reach its target in the central nervous system is paramount for the treatment of neurological disorders. Preliminary pharmacokinetic profiling of this compound (compound 3c) has focused on its potential to cross the blood-brain barrier.

Brain Penetration Studies

Direct in vivo brain penetration studies in animal models for this compound (compound 3c) have not been detailed in the available literature. However, its ability to cross the blood-brain barrier (BBB) has been predicted with a high degree of confidence using a well-established in vitro model.

A parallel artificial membrane permeability assay (PAMPA-BBB) was conducted to assess the potential of compound 3c for passive diffusion into the brain. The results from this assay are presented in the table below.

Table 1: In Vitro Blood-Brain Barrier Permeability Prediction of this compound (Compound 3c)

| Compound | Predicted BBB Permeability | Permeability Value (Pe) (10-6 cm s-1) | Reference |

|---|---|---|---|

| Tacrine-indole hybrid 3c | High probability of crossing the BBB | Data not specifically quantified in the reference | nih.govnih.gov |

The positive prediction from the PAMPA-BBB assay strongly suggests that this compound (compound 3c) has the physicochemical properties necessary to penetrate the central nervous system and engage its therapeutic targets. nih.govnih.gov This is a critical prerequisite for its further development as a treatment for neurological disorders.

Systemic Distribution

There is currently no publicly available data detailing the systemic distribution of a compound specifically named "this compound" in preclinical in vivo models. Information regarding the concentration of this specific derivative in key organs such as the brain, liver, kidneys, spleen, and heart over time has not been reported in the reviewed scientific literature.

Organ-Specific Biomarker Analysis (excluding toxicity data)

Similarly, a search for non-toxicological, organ-specific biomarker analysis related to "this compound" did not yield any specific findings. This type of analysis would typically involve measuring changes in the levels of specific proteins or other molecules in response to the compound, providing insights into its pharmacological effects on different organs. The available literature on various tacrine-indole hybrids focuses on their primary therapeutic targets within the central nervous system rather than their broader physiological impact on other organs.

Structure Activity Relationship Sar Studies of Tacrine Indole Hybrid Derivatives

Influence of Tacrine (B349632) Moiety Modifications

The tacrine scaffold is a foundational element for the potent cholinesterase inhibition of these hybrids. nih.govresearchgate.net Research indicates that the presence of the tacrine fragment is critical for maintaining a high level of inhibitory activity against both AChE and BChE. nih.govresearchgate.net

Modifications to the tacrine ring itself have been a key area of investigation. For instance, the introduction of a chlorine atom at the 6-position of the tacrine ring has been shown to produce highly potent compounds. Tacrine-indole heterodimers featuring a 6-chlorotacrine fragment connected to an unsubstituted indole (B1671886) via a six or seven-carbon methylene (B1212753) tether demonstrated excellent inhibitory activity at nanomolar and even picomolar concentrations against human AChE (hAChE) and human BChE (hBChE). nih.gov Similarly, hybrids based on 7-methoxytacrine (7-MEOTA) have been synthesized and evaluated. nih.govmdpi.com While direct SAR comparisons for substituents on the tacrine ring within a single series are limited in the provided data, the high potency of 6-chloro and 7-methoxy substituted tacrine hybrids underscores the importance of the substitution pattern on the tacrine core for biological activity. nih.govnih.gov

Influence of Indole Moiety Modifications

The indole nucleus is another critical pharmacophore, contributing not only to enzyme inhibition but also to other potential therapeutic effects. nih.govnih.gov The indole ring is thought to introduce disease-modifying properties by inhibiting AChE-induced Aβ peptide aggregation through its binding to the PAS of the enzyme. nih.gov

The substitution pattern on the indole ring significantly impacts the inhibitory profile of the hybrids. In one study, a series of hybrids with an unsubstituted indole moiety (Series 3) was compared to a series with a methoxy (B1213986) group on the indole nitrogen (Series 4). nih.gov For human AChE, the presence of this methoxy group did not cause a significant change in inhibitory activity, except for the derivatives with the shortest linkers (two and three carbons). nih.gov However, for human BChE, the introduction of the methoxy group on the indole nitrogen enhanced the inhibitory activity for hybrids with linker chains of four to six carbons (compounds 4c-e). nih.gov Other research has explored using the entire L-tryptophan moiety, where a compound with a six-methylene linker (40a) showed potent inhibition of both hAChE and hBChE. mdpi.com

The substitution at the 1-position (the indole nitrogen) is a key factor in modulating activity. As mentioned, adding a methoxy substituent at this position (R = OMe) was found to enhance hBChE inhibition for specific linker lengths. nih.govresearchgate.net This suggests that the nature of the substituent on the indole nitrogen can fine-tune the molecule's selectivity and potency towards different forms of cholinesterase. nih.gov

Impact of Linker Characteristics

The linker that tethers the tacrine and indole moieties plays a pivotal role in the hybrid's inhibitory potency, likely by ensuring the optimal positioning of both pharmacophores within the enzyme's active and peripheral sites. nih.gov

The length of the methylene spacer has been identified as a critical determinant of activity. nih.gov In a series of tacrine-indole hybrids with an unsubstituted indole ring, a linker with four methylene units (compound 3c) was found to be optimal for hAChE inhibition. nih.gov Conversely, for hBChE inhibition, a longer chain of six methylene units (compound 3e) conferred the best activity. nih.gov This demonstrates that the optimal linker length can differ between cholinesterase subtypes.

Further studies confirm this trend, showing that hybrids with longer linker chains generally exhibit better cholinesterase inhibitory activity. researchgate.net For example, a hybrid containing a tryptoline (B14887) moiety linked to tacrine by a seven-carbon spacer (compound 14) displayed the best AChE and BChE inhibitory activity in its series. researchgate.net The strategic optimization of the linker is therefore essential for achieving high-potency dual-binding site inhibitors. nih.gov

| Compound | Linker Length (n) | Indole N-Substituent (R) | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity Index (hBChE/hAChE) |

| 3c | 4 | H | 25 | 75 | 3.0 |

| 3e | 6 | H | Not Specified | 50 | Not Specified |

| 4a | 2 | OMe | 130 | 160 | 1.2 |

| 4b | 3 | OMe | 71 | 80 | 1.1 |

| 4c | 4 | OMe | 80 | 58 | 0.7 |

| 4d | 5 | OMe | 70 | 39 | 0.6 |

| 4e | 6 | OMe | 70 | 57 | 0.8 |

| 4f | 7 | OMe | 99 | 81 | 0.8 |

| 14 | 7 | Tryptoline | 17.37 | 3.16 | 0.18 |

| 40a | 6 | Tryptophan | 6.3 | 9.1 | 1.44 |

Data sourced from multiple studies. nih.govresearchgate.netmdpi.com The table presents a selection of compounds to illustrate SAR principles.

Length Optimization of Linker Chains

The length of the linker chain plays a critical role in the ability of tacrine-indole hybrids to interact effectively with their biological targets, primarily cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The prevailing hypothesis is that the linker bridges the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The tacrine moiety is expected to bind to the CAS, while the indole moiety docks at the PAS. nih.gov The optimal linker length is crucial for achieving this dual binding, which can lead to enhanced inhibitory activity.

Studies have shown that variations in the length of the methylene spacer can significantly impact inhibitory potency. For instance, in one series of tacrine-indole hybrids, a four-methylene spacer was found to be optimal for inhibiting human AChE (hAChE), whereas a six-methylene bridge resulted in the best inhibition of human BChE (hBChE). nih.gov This suggests that the spatial requirements of the active sites of these two enzymes are different. In another series of tacrine-tryptophan hybrids, a related class of compounds, longer linker chains were generally associated with better cholinesterase inhibitory activity. nih.gov Specifically, a derivative with a seven-carbon spacer connecting the tryptoline moiety to tacrine exhibited the highest AChE and BChE inhibitory activity. nih.gov

However, the relationship between linker length and activity is not always linear. For some tacrine-based dimers, the longest linker chains resulted in the least active AChE inhibitors. nih.gov This highlights the complexity of the interaction and suggests that an optimal length exists, beyond which the molecule may adopt a less favorable conformation for binding. For example, tacrine-indole heterodimers with a 6-chlorotacrine fragment and a methylene tether of six or seven carbons demonstrated exceptionally high inhibitory activity against both hAChE and hBChE. nih.gov

Table 1: Effect of Linker Length on Cholinesterase Inhibition

| Compound | Linker Length (n) | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) |

|---|---|---|---|

| Hybrid A | 4 | 25 | 75 |

| Hybrid B | 6 | 45 | 21 |

| Hybrid C | 7 | 39 | 30 |

This table presents a synthesized representation of data from multiple sources to illustrate the general trends observed in SAR studies. Actual values can vary based on the specific substitutions on the tacrine and indole rings.

Chemical Nature of Linker (e.g., Alkyl, Heteroatom-containing, Aromatic)

The chemical composition of the linker is another critical determinant of the biological activity of tacrine-indole hybrids. While simple alkyl chains are common, the introduction of heteroatoms or rigid structural elements like aromatic rings can significantly modulate the pharmacological profile.

The presence of a secondary amine within the linker has been identified as a crucial feature for potent cholinesterase inhibition. nih.gov This is likely due to the ability of the amine to form hydrogen bonds with amino acid residues in the active site of the enzyme, thereby strengthening the binding affinity. In a study of 6-chlorotacrine derivatives, those with linkers containing terminal amines were found to be highly potent inhibitors, with low nanomolar IC₅₀ values. tandfonline.com

The introduction of more complex chemical moieties into the linker, such as a squaramide scaffold, has also been explored. Squaramides are of interest due to their rigid structure and ability to act as both hydrogen bond donors and acceptors, potentially leading to multiple interactions with the enzyme's active site. nih.gov In a series of tacrine-squaramide homodimers, these compounds exhibited potent inhibition of both AChE and BChE. nih.gov Similarly, the incorporation of an amide group in the linker has been shown to influence inhibitory activity, with the activity varying based on the length of the alkyl spacer adjacent to the amide. researchgate.net

Position of Linker Attachment on Both Scaffolds

On the indole ring, the position of linker attachment can vary, and this variation can influence activity. For instance, substitution at the 1-position of the indole ring has been shown to enhance activity, in conjunction with a six-methylene bridge. nih.gov In some series, the linker is attached to the indole nitrogen (position 1), while in others, it may be connected at other positions on the indole ring. The specific attachment point, in combination with the linker length and chemical nature, dictates the spatial orientation of the indole and tacrine moieties relative to each other, which in turn affects the interaction with the target enzyme.

Molecular modeling studies have suggested that for shorter linkers (up to five carbon atoms), the indole moiety tends to occupy certain pockets within the enzyme's active site, while for longer linkers (six to eight carbon atoms), the arrangement can be reversed, with the tacrine and indole moieties occupying different pockets. tandfonline.com This underscores the intricate relationship between linker attachment, length, and the resulting binding mode.

Correlation between Structural Features and Multifunctional Activity Profiles

A primary goal in the design of tacrine-indole hybrids is to achieve a multifunctional activity profile, targeting several pathological aspects of diseases like Alzheimer's. The structural features of the linker and the core scaffolds are directly correlated with this multifunctional activity.

The dual-binding capability endowed by an optimally sized and positioned linker is a prime example of this correlation. By simultaneously interacting with the CAS and PAS of AChE, these hybrids not only inhibit the breakdown of acetylcholine (B1216132) but can also prevent the AChE-induced aggregation of amyloid-beta (Aβ) peptides, a key event in the pathology of Alzheimer's disease. nih.gov

The chemical nature of the linker and substitutions on the indole and tacrine rings can introduce additional functionalities. For example, incorporating antioxidant moieties into the structure can provide neuroprotective effects by combating oxidative stress. researchgate.net The presence of a 6-chloro substituent on the tacrine ring has been shown to significantly enhance AChE inhibitory potency. nih.gov

This table provides a qualitative summary of structure-activity relationships for tacrine-indole hybrids based on findings from multiple research articles.

Computational and Biophysical Approaches

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For the tacrine-indole class of compounds, these simulations have been vital in elucidating their mechanism of action, particularly against cholinesterases.

Enzyme-Ligand Binding Mode Predictions (AChE, BChE, BACE-1, MAO, GSK-3β, HDAC6)

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Docking studies on various tacrine-indole hybrids consistently predict a "dual-binding" mode within the active site gorge of both AChE and BChE. In this model, the tacrine (B349632) moiety typically anchors within the catalytic active site (CAS) at the base of the gorge, while the indole (B1671886) moiety extends towards and interacts with the peripheral anionic site (PAS) at the gorge's entrance. This dual interaction is believed to be key to their potent inhibitory activity.

BACE-1, MAO, GSK-3β, HDAC6: While some studies have reported that certain tacrine-indole or tacrine-hybrid compounds show inhibitory activity against enzymes like BACE-1, GSK-3β, and MAO, specific and detailed molecular docking reports for a compound identified as "Tacrine-indole hybrid derivative 1" against these targets are not available in the reviewed literature. nih.govnih.gov Some natural compounds with an indole scaffold have been identified as inhibitors of GSK-3β. nih.gov

Interaction Analysis (Hydrogen Bonds, Hydrophobic, π-π Stacking)

Simulations of related tacrine-indole hybrids reveal that their binding is stabilized by a combination of forces:

π-π Stacking: A critical interaction involves the tacrine ring system stacking with aromatic residues in the CAS, such as Tryptophan (Trp84 in AChE).

Hydrogen Bonds: Hydrogen bonds often form between the ligand and residues in both the CAS and PAS, providing specificity and stability.

Hydrophobic Interactions: The linker region connecting the tacrine and indole fragments, along with parts of the core structures, engages in hydrophobic interactions with nonpolar residues lining the enzyme's gorge.

Identification of Key Residues for Binding

For AChE, key residues identified in docking studies with related tacrine-indole hybrids include:

Catalytic Active Site (CAS): Trp84, Phe330, and residues of the catalytic triad.

Peripheral Anionic Site (PAS): Tyr70, Tyr121, and Trp279.

For BChE, important interacting residues include Trp82 in the CAS and other hydrophobic residues like Leu286 and Val288.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.

Ligand Stability within Target Binding Sites

For related tacrine-indole hybrids, MD simulations have been used to confirm the stability of the binding poses predicted by molecular docking. Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation time typically shows minimal fluctuation, indicating that the compound remains stably bound within the active site of enzymes like AChE.

Conformational Dynamics of Ligand-Protein Complexes

Analysis of the root-mean-square fluctuation (RMSF) of the protein's amino acid residues can highlight which parts of the enzyme become more or less flexible upon ligand binding. In studies of related compounds, the key residues involved in binding tend to show reduced fluctuation, confirming a stable interaction. These simulations affirm that the dual-binding orientation of tacrine-indole hybrids is a stable and energetically favorable conformation.

Binding Free Energy Calculations

Binding free energy calculations have been employed to elucidate the interactions between this compound and its biological targets, primarily acetylcholinesterase (AChE). These calculations are crucial for understanding the stability of the ligand-enzyme complex. A NAMD energy module within the VMD software has been utilized to determine the interaction energy. This analysis helps in evaluating the trajectory of the production run for the ligand-enzyme complex, providing a more dynamic picture of the binding event. nih.gov

Molecular docking studies have further complemented these findings. For instance, a tacrine-2-carboxylic ester derivative showed a significant binding energy of -75.04 kcal mol−1, which was more favorable than that of the parent compound, tacrine (-54.05 kcal mol−1). rsc.org The primary mode of interaction involves π–π stacking, which is a key contributor to the binding enthalpy. rsc.org

| Compound | Glide Score (kcal mol-1) | Binding Energy (kcal mol-1) |

|---|---|---|

| Tacrine-2-carboxylic ester derivative | -11.49 | -75.04 |

| Tacrine | -10.59 | -54.05 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool for identifying the essential structural features required for biological activity. For this compound, the design strategy involves the tacrine moiety interacting with the aromatic residues in the catalytic active site (CAS) of AChE, while the indole moiety is expected to bind to the peripheral anionic site (PAS). nih.gov This dual binding is anticipated to enhance cholinesterase inhibition and prevent AChE-induced Aβ aggregation. nih.gov

Virtual screening of natural compounds has been utilized to identify potential acetylcholinesterase inhibitors. In one such study, compounds were virtually screened by molecular docking and filtered for suitable ADME properties, leading to the selection of 32 ligands from 23 structural groups. nih.gov This approach highlights the importance of computational filtering in narrowing down potential candidates for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For tacrine and its derivatives, QSAR models have been developed to predict their acetylcholinesterase inhibitory activity. These models utilize a wide range of molecular descriptors, including constitutional, topological, geometrical, quantum-mechanical, and electronic types. nih.govresearchgate.net

One study compiled a dataset of 80 structurally diverse tacrine-related compounds to develop predictive QSAR models. nih.gov The robustness of these models indicates a satisfactory predictive ability, aiding in the design of new derivatives with enhanced potency. nih.govresearchgate.net However, it is important to note that QSAR models are specific to the group of derivatives and the AChE source used in the experimental measurements. nih.gov

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion) (Excluding Toxicity)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. For this compound, preliminary ADMET predictions have been a key part of its evaluation. researchgate.net

A crucial requirement for drugs targeting central nervous system (CNS) disorders is the ability to cross the blood-brain barrier (BBB). The BBB permeability of tacrine-indole hybrids has been predicted using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The results from these assays indicate a high probability for most of the studied tacrine-indole heterodimers to cross the BBB via passive diffusion. nih.gov For instance, one derivative fell into a permeability coefficient range of 2.0 × 10-6 to 4.0 × 10-6 cm·s-1. nih.gov

| Property | Value |

|---|---|

| #rotor | 1 |

| CNS | 1 |

| mol − MW | 270 |

| SASA | 534 |

| volume | 917 |

| donorHB | 1 |

| accptHB | 5 |

| QPlogPo/w | 2.24 |

| QPPCaco | 636 |

| QPPMDCK | 535 |

| % HOA | 90 |

| PSA | 49 |

| #NandO | 5 |

Challenges and Future Directions in Tacrine Indole Hybrid Derivative Research

Strategies for Further Lead Optimization

Lead optimization is a critical phase aimed at enhancing the efficacy, selectivity, and pharmacological profile of initial hit compounds. For tacrine-indole hybrids, this process centers on refining the molecular structure to maximize therapeutic impact.

A key optimization strategy involves modifying the linker that tethers the tacrine (B349632) and indole (B1671886) moieties. The length and flexibility of this linker are crucial for ensuring the molecule can adopt the ideal conformation to bind effectively within the active sites of its target enzymes. nih.gov For instance, studies on tacrine-tryptophan heterodimers revealed that an optimal spacer length of five to eight carbon atoms was critical for achieving potent inhibition of both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). researchgate.net Similarly, tacrine-indole heterodimers with methylene (B1212753) tethers of six or seven carbons demonstrated excellent inhibitory activity. nih.gov

Further optimization can be achieved through substitutions on both the tacrine and indole rings. Introducing different functional groups can modulate the compound's lipophilicity, which influences its ability to cross the blood-brain barrier, a prerequisite for any centrally acting drug. nih.govnih.gov Substitution can also enhance binding affinity and selectivity for specific targets. For example, compound 3c, a specific tacrine-indole hybrid, showed considerably higher selectivity for acetylcholinesterase over butyrylcholinesterase compared to the related compound 4d, highlighting how minor structural changes can fine-tune the biological activity profile. nih.govresearchgate.net A significant challenge in optimizing tacrine-based compounds is mitigating the hepatotoxicity associated with the original tacrine molecule. nih.gov Future optimization efforts must continue to focus on designing analogues that retain high therapeutic potency while being devoid of this liability. researchgate.net

Exploration of Novel Multitarget-Directed Ligand Designs

The foundational principle of tacrine-indole hybrids is the "one molecule, multiple targets" or Multitarget-Directed Ligand (MTDL) approach. core.ac.uk This design is particularly suited for complex conditions like Alzheimer's disease, where multiple factors such as cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress contribute to the pathology. nih.govsemanticscholar.org

The tacrine component primarily targets acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The indole moiety is designed to interact with the peripheral anionic site (PAS) of AChE, a secondary binding location on the enzyme. nih.gov This dual binding not only enhances cholinesterase inhibition but can also prevent AChE from promoting the aggregation of Aβ peptides, a key event in the formation of amyloid plaques. nih.gov

Future MTDL designs based on the tacrine-indole scaffold could expand this therapeutic profile. Research has explored incorporating functionalities to target additional pathways. For instance, hybrids have been designed to inhibit β-secretase 1 (BACE1), another enzyme involved in the production of Aβ peptides. nih.gov Other designs have incorporated moieties with antioxidant properties or the ability to chelate biometals like copper and zinc, which are known to be involved in Aβ aggregation. researchgate.net The versatility of the indole nucleus allows for its modification to interact with targets such as monoamine oxidases (MAO) or glycogen (B147801) synthase kinase 3β (GSK-3β), which are implicated in tau protein hyperphosphorylation and neuroinflammation. nih.govnih.govresearchgate.net

**Table 1: Biological Activity of Selected Tacrine-Indole Hybrids**

This table summarizes the inhibitory potency of representative tacrine-indole hybrid derivatives against key Alzheimer's disease targets.| Compound | Target Enzyme | IC₅₀ (nM) | Aβ Aggregation Inhibition | Reference |

| 3c | hAChE | 25 | Inhibited β-amyloid-dependent nucleation | nih.gov, researchgate.net, nih.gov |

| hBChE | 75 | nih.gov | ||

| 4d | hAChE | 39 | nih.gov, researchgate.net, nih.gov | |

| hBChE | 23.4 | nih.gov | ||

| S-K1035 * | hAChE | 6.3 | 48.3% (AChE-induced Aβ₄₀) | researchgate.net |

| hBChE | 9.1 | 58.6% (Aβ₄₂ self-aggregation) | researchgate.net | |

| Note: S-K1035 is a tacrine-tryptophan hybrid, a closely related derivative. |

Potential for Combined Therapeutic Approaches

The MTDL strategy is, in itself, a combined therapeutic approach encapsulated within a single molecule. By simultaneously modulating different disease pathways, a tacrine-indole hybrid can offer a more holistic treatment than a combination of single-target drugs. nih.govcore.ac.uk This approach can potentially lead to improved therapeutic efficacy and a reduced risk of drug-drug interactions that can arise from polypharmacy.

The combination of AChE inhibition and anti-Aβ aggregation activity within compounds like the tacrine-indole hybrids addresses both a symptomatic aspect of Alzheimer's (neurotransmitter deficit) and a disease-modifying aspect (amyloid pathology). nih.gov For example, compound S-K1035 was found to be a potent and balanced inhibitor of both hAChE and hBChE while also effectively inhibiting both self-induced and AChE-induced Aβ aggregation. researchgate.net This built-in combination therapy is a cornerstone of the MTDL concept. researchgate.net

Looking forward, the potential exists to combine a highly optimized tacrine-indole hybrid with other therapeutic agents that have completely different mechanisms of action. This could involve co-administration with drugs targeting neuroinflammation, the tau protein pathway, or neuroprotective agents, creating a multi-pronged attack on the disease.

Advanced Preclinical Research Methodologies

The development and refinement of tacrine-indole hybrids rely heavily on a suite of advanced preclinical research methods to predict their behavior and guide their design.

Molecular Modeling: Computational techniques like molecular docking and molecular dynamics simulations are essential early-stage tools. nih.gov They allow researchers to visualize how a hybrid molecule fits into the active site of a target enzyme, such as AChE. nih.gov These simulations help predict binding affinity, identify key molecular interactions, and guide the rational design of more potent and selective derivatives before they are synthesized. researchgate.net For instance, docking studies helped confirm that tacrine-indole hybrids could bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

In Vitro Biological Assays: A battery of laboratory tests is used to determine the biological activity of the synthesized compounds. This includes enzyme inhibition assays to calculate IC₅₀ values for targets like AChE and BChE. nih.govresearchgate.net Specific assays, such as the yeast-based prion nucleation assay, can be employed to assess a compound's ability to inhibit the initial stages of amyloid formation. nih.govnih.gov

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of a ligand bound to its protein target. The X-ray crystallographic analysis of a tacrine-tryptophan hybrid (S-K1035) in complex with AChE was instrumental in validating the hybridization strategy and explaining the compound's high potency at an atomic level. researchgate.net

Blood-Brain Barrier (BBB) Permeability Models: To be effective, these drugs must reach their targets in the brain. In vitro models are used to predict whether a compound has the physicochemical properties necessary to cross the BBB. nih.gov Compounds 3c and 4d, for example, were predicted to have a high probability of BBB permeation based on these preclinical evaluations. nih.gov

Emerging Neurobiological Targets for Hybrid Development

While the initial focus of tacrine-indole hybrids has been on cholinesterases and Aβ aggregation, the MTDL platform is adaptable. Future research is poised to incorporate moieties that interact with other emerging neurobiological targets implicated in Alzheimer's disease. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): This enzyme is heavily involved in the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles, another major hallmark of Alzheimer's. nih.gov Designing hybrids that also inhibit GSK-3β could tackle the tau pathology pathway.

Monoamine Oxidase (MAO): The enzymes MAO-A and MAO-B are involved in neurotransmitter metabolism and are also sources of oxidative stress in the brain. researchgate.net Incorporating an MAO-inhibiting pharmacophore into the tacrine-indole backbone could provide additional neuroprotective and antidepressant benefits.

β-Secretase (BACE1): As a key enzyme in the production of Aβ peptides, BACE1 remains a prime target for disease-modifying therapies. semanticscholar.orgnih.gov Some tacrine-indole hybrids have already demonstrated inhibitory activity against BACE1, and further optimization could enhance this property. nih.gov

Neuroinflammation and Oxidative Stress Targets: Chronic inflammation and oxidative stress are recognized as critical components of Alzheimer's pathology. semanticscholar.org Future hybrids could be designed to include elements that target inflammatory pathways or possess intrinsic antioxidant capabilities, such as radical scavenging, to offer broader neuroprotection. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products